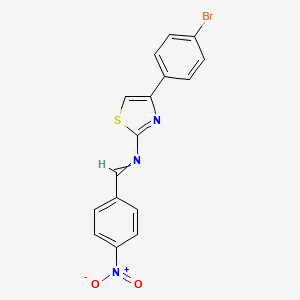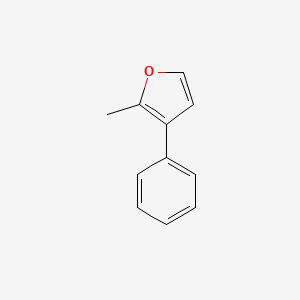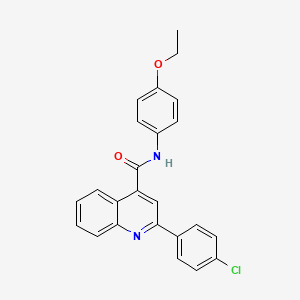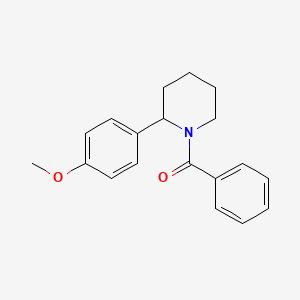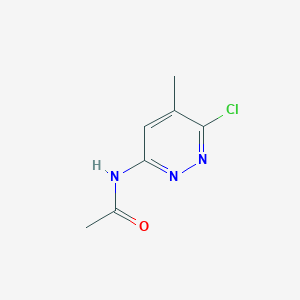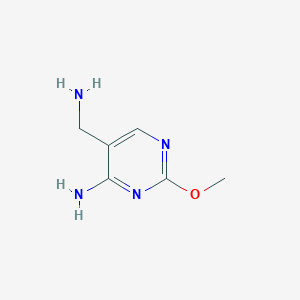
5-(Aminomethyl)-2-methoxypyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-methoxypyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 5-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyrimidine with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group at the 5-position. The reaction typically proceeds as follows:
Starting Material: 2-methoxypyrimidine
Reagents: Formaldehyde, ammonia
Conditions: Acidic medium, typically using hydrochloric acid
Procedure: The 2-methoxypyrimidine is reacted with formaldehyde and ammonia in the presence of hydrochloric acid. The reaction mixture is heated to promote the formation of the aminomethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-methoxypyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis or repair. The aminomethyl group can interact with active sites of enzymes, while the methoxy group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyrimidine: Lacks the aminomethyl group, making it less reactive in certain biochemical applications.
5-(Aminomethyl)pyrimidine: Lacks the methoxy group, which may reduce its binding affinity in certain contexts.
2,4-Diaminopyrimidine: Contains two amino groups, which can lead to different reactivity and applications.
Uniqueness
5-(Aminomethyl)-2-methoxypyrimidin-4-amine is unique due to the presence of both the aminomethyl and methoxy groups, which confer specific reactivity and binding properties. This combination makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10) |
Clave InChI |
WZSKWUIRFACWOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=N1)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


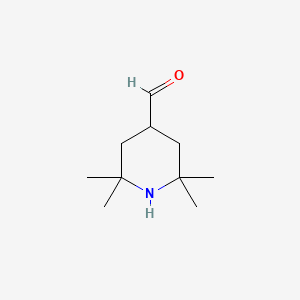
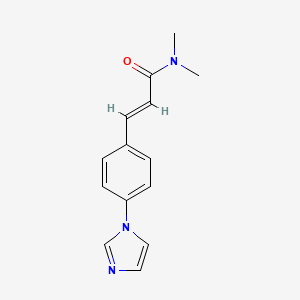
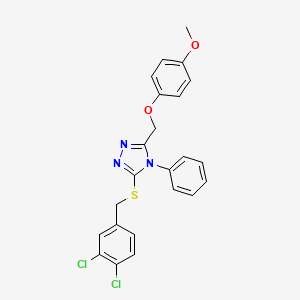
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
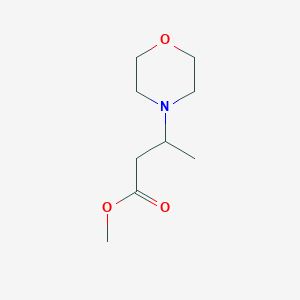
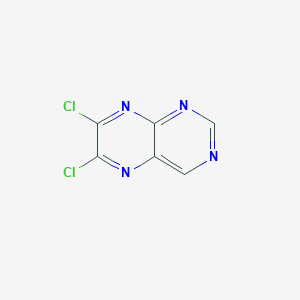
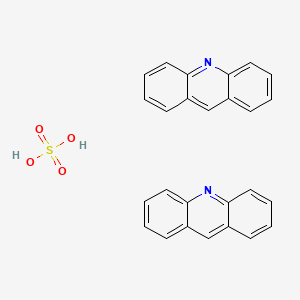
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
